

Fanregratinib: A Deep Dive into its FGFR Selectivity Profile

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Compound of Interest

Compound Name: FK-453

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Fanregratinib (formerly HMPL-453) is a novel, orally bioavailable, and potent small-molecule inhibitor of fibroblast growth factor receptors (FGFRs).[1] Developed by HUTCHMED, it is designed to target tumors with aberrant FGFR signaling, a known driver of cell proliferation, migration, and survival.[1] Preclinical data indicate that fanregratinib is a highly selective inhibitor of FGFR types 1, 2, and 3.[2][3] This technical guide provides a comprehensive overview of the FGFR selectivity profile of fanregratinib, including quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Quantitative Selectivity Profile

Fanregratinib has demonstrated potent and selective inhibition of FGFR1, 2, and 3 in preclinical studies. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of fanregratinib against various FGFR isoforms and a selection of other kinases. This data highlights the drug's selectivity for the intended targets.

Kinase Target	IC50 (nM)
FGFR1	Data not publicly available
FGFR2	Data not publicly available
FGFR3	Data not publicly available
FGFR4	Data not publicly available
Other Kinases	Data not publicly available

Quantitative IC50 values from the preclinical data presented at the American Association for Cancer Research (AACR) Annual Meeting in 2023 are not yet publicly detailed in the available resources. The presented information qualitatively describes fanregratinib as a "highly potent and selective inhibitor of FGFR 1, 2, and 3".^{[2][4]}

Experimental Methodologies

The determination of the FGFR selectivity profile of fanregratinib involves a series of in vitro and cell-based assays. While specific proprietary protocols may vary, the following sections describe standard methodologies employed in the industry for such characterizations.

In Vitro Kinase Assays

Objective: To determine the direct inhibitory activity of fanregratinib against a panel of purified kinases, including the FGFR family.

General Protocol (Example using a luminescence-based assay like ADP-Glo™):

- Reagent Preparation:
 - Recombinant human FGFR1, FGFR2, FGFR3, FGFR4, and other kinases are sourced.
 - A suitable substrate for each kinase is prepared (e.g., a generic tyrosine kinase substrate like poly(E,Y)4:1 or a specific substrate).
 - Adenosine triphosphate (ATP) is prepared at a concentration close to its Michaelis-Menten constant (Km) for each kinase to ensure sensitive detection of ATP-competitive inhibitors.

- Fanregratinib is serially diluted to create a range of concentrations.
- Kinase Reaction:
 - The kinase, substrate, and fanregratinib (or vehicle control) are combined in a multi-well plate.
 - The reaction is initiated by the addition of ATP.
 - The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
- Signal Detection:
 - An ADP-Glo™ reagent is added to terminate the kinase reaction and deplete any remaining ATP.
 - A kinase detection reagent is then added to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
 - The luminescence is measured using a plate reader.
- Data Analysis:
 - The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
 - The percentage of inhibition at each fanregratinib concentration is calculated relative to the vehicle control.
 - The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cellular Assays

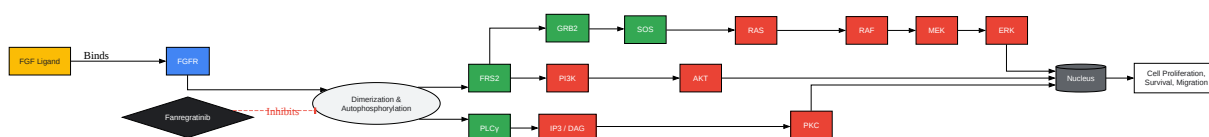
Objective: To assess the ability of fanregratinib to inhibit FGFR signaling and cell proliferation in a cellular context.

General Protocol (Example using a cell-based ELISA for p-FGFR and a cell viability assay):

- Cell Culture and Treatment:
 - Cancer cell lines with known FGFR alterations (e.g., FGFR2 fusions, FGFR1 amplifications) are cultured in appropriate media.
 - Cells are seeded in multi-well plates and allowed to adhere.
 - The cells are then treated with a serial dilution of fanregratinib or a vehicle control for a specified period.
- Inhibition of FGFR Phosphorylation:
 - Following treatment, the cells are lysed to extract proteins.
 - The concentration of phosphorylated FGFR (p-FGFR) and total FGFR is determined using a sandwich enzyme-linked immunosorbent assay (ELISA) with specific capture and detection antibodies.
 - The ratio of p-FGFR to total FGFR is calculated to determine the extent of target inhibition.
- Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®):
 - After a longer incubation period with fanregratinib (e.g., 72 hours), a reagent such as CellTiter-Glo® is added to the cells.
 - This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.
 - Luminescence is measured with a plate reader.
- Data Analysis:
 - For the p-FGFR assay, the IC50 for target inhibition is calculated.
 - For the cell viability assay, the percentage of growth inhibition is determined relative to the vehicle control, and the GI50 (concentration for 50% growth inhibition) is calculated.

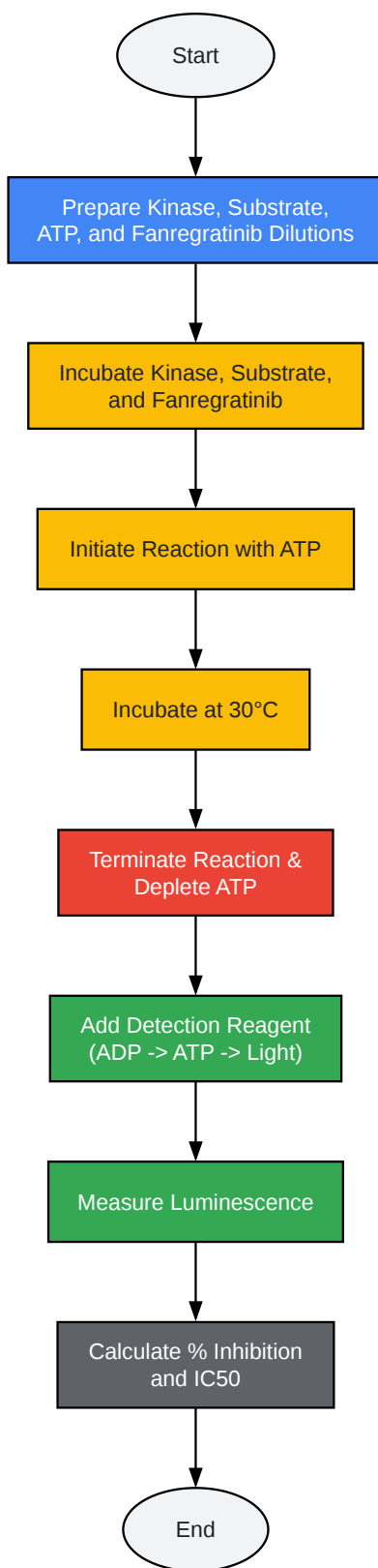
Visualizing Key Concepts

To better illustrate the underlying biology and experimental logic, the following diagrams are provided.



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Caption: The FGFR signaling pathway and the inhibitory action of fanregratinib.



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Caption: A generalized workflow for an in vitro kinase inhibition assay.

Conclusion

Fanregratinib is a potent and selective inhibitor of FGFR1, 2, and 3, with ongoing clinical development in tumors harboring FGFR alterations, such as intrahepatic cholangiocarcinoma with FGFR2 fusions.[5][6] The selectivity profile, established through rigorous in vitro and cellular assays, underscores its targeted mechanism of action. Further publication of the detailed preclinical data will provide a more granular understanding of its potency and selectivity against a broader range of kinases. This technical guide serves as a foundational resource for professionals in the field of oncology drug development interested in the pharmacological profile of fanregratinib.

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